Ombitasvir - 1258226-87-7

Ombitasvir

Catalog Number: EVT-287900
CAS Number: 1258226-87-7
Molecular Formula: C50H67N7O8
Molecular Weight: 894.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ombitasvir, also known as ABT-267, is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, ] It is classified as a direct-acting antiviral agent (DAA) and is a key component of multi-targeted therapies for HCV infection. [, , , ] Ombitasvir exhibits pan-genotypic activity, demonstrating effectiveness against various HCV genotypes. [, ] Its role in scientific research primarily focuses on its antiviral activity and mechanisms of action against HCV. [, ]

Future Directions
  • Optimizing Treatment Regimens: Continued research aims to refine treatment regimens involving ombitasvir, focusing on shortening treatment duration, minimizing side effects, and addressing specific patient populations, such as those with advanced liver disease or co-infections. []
  • Overcoming Resistance: Efforts are underway to develop strategies for overcoming ombitasvir resistance, potentially through combination therapies with other DAAs or novel antiviral agents targeting different HCV proteins. []
  • Exploring New Applications: The antiviral activity of ombitasvir against other viruses could be explored, potentially expanding its therapeutic potential beyond HCV. []

Paritaprevir

  • Compound Description: Paritaprevir is an NS3/4A protease inhibitor. It works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication. Paritaprevir is often administered with Ritonavir, which acts as a pharmacokinetic enhancer, increasing Paritaprevir's exposure and duration of action [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Paritaprevir is highly relevant to Ombitasvir as they are often co-administered in combination therapies for HCV, particularly for genotype 1 infection. This co-formulation, sometimes referred to as the "2D regimen," demonstrates high efficacy in achieving sustained virological response (SVR) [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Ritonavir

  • Compound Description: Ritonavir is an HIV-1 protease inhibitor primarily used as a pharmacokinetic enhancer for other protease inhibitors, including Paritaprevir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It inhibits cytochrome P450 enzymes, particularly CYP3A4, responsible for the metabolism of many drugs, leading to increased plasma concentrations and prolonged half-lives of co-administered medications.
  • Relevance: Ritonavir is inherently linked to both Ombitasvir and Paritaprevir. It boosts Paritaprevir levels, allowing for effective dosing and enhancing the overall efficacy of the triple combination therapy with Ombitasvir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This combination (Ombitasvir/Paritaprevir/Ritonavir), frequently referred to as the “3D regimen,” has proven highly successful in treating HCV [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Dasabuvir

  • Compound Description: Dasabuvir is a non-nucleoside NS5B polymerase inhibitor [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It hinders HCV replication by targeting the NS5B protein, which is crucial for viral RNA replication.
  • Relevance: Dasabuvir is directly related to Ombitasvir as they are components of the highly effective "3D regimen" for HCV treatment. This combination significantly increases SVR rates in patients infected with HCV genotype 1 [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Compound Description: Sofosbuvir is a nucleotide NS5B polymerase inhibitor [, ]. It acts by interfering with the action of the HCV NS5B protein, a key enzyme in viral RNA replication, effectively suppressing HCV replication.
  • Relevance: While not part of the “3D regimen”, research explored combining Sofosbuvir with the Ombitasvir/Paritaprevir/Ritonavir combination for potential synergistic effects in HCV treatment []. This exploration highlights Sofosbuvir’s relevance in the context of developing potent multi-drug regimens for HCV.

Nirmatrelvir

  • Compound Description: Nirmatrelvir, a key component of the medication Paxlovid, is an orally administered antiviral medication that acts as a protease inhibitor, specifically targeting the main protease (Mpro) of SARS-CoV-2 [].
  • Relevance: Research has demonstrated that Nirmatrelvir, when combined with Ombitasvir, synergistically inhibits SARS-CoV-2 replication in vitro. This finding suggests a potential avenue for developing new combination therapies for COVID-19, leveraging the antiviral properties of both drugs [].

M23 (Dianiline)

  • Compound Description: M23 is a major metabolite of Ombitasvir in humans, formed through enzymatic amide hydrolysis [, ].

M29

  • Compound Description: M29 is a circulating metabolite of Ombitasvir, derived from the further metabolism of M23 via CYP2C8-mediated oxidation at the tert-butyl group [, ].

M36

  • Compound Description: Similar to M29, M36 is another circulating metabolite of Ombitasvir formed through the oxidative metabolism of M23, mainly mediated by CYP2C8 at the tert-butyl group [, ].

M37

  • Compound Description: M37 is a circulating human metabolite of Ombitasvir, though its formation pathway and specific relevance require further investigation [, ].
Source and Classification

Ombitasvir was developed by AbbVie and is classified as a direct-acting antiviral agent. It is specifically designed to target and inhibit the NS5A protein, which is essential for viral RNA replication and assembly. This compound has shown excellent potency, metabolic stability, and favorable pharmacokinetic properties, making it a significant player in HCV therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of ombitasvir involves several chemical reactions, including alkylation and carbamate formation. The process begins with the preparation of key intermediates, which are then combined to yield the final product. A notable method includes the use of dimethyl[(2S,5S)-1-(4-tert-butylphenyl)pyrrolidine-2,5-diyl]bis{benzene-4,1-diylcarbamoyl(2S)pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})biscarbamate hydrate .

The synthesis requires careful control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Ombitasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C29H38N4O6C_{29}H_{38}N_{4}O_{6}, with a molecular weight of approximately 518.64 g/mol. Its structure includes pyrrolidine rings and carbamate moieties that are critical for its interaction with the NS5A protein .

The three-dimensional arrangement of atoms within ombitasvir can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and binding capabilities.

Chemical Reactions Analysis

Reactions and Technical Details

Ombitasvir undergoes several chemical reactions during its metabolism in the human body. The primary metabolic pathway involves enzymatic amide hydrolysis, leading to the formation of various metabolites such as M23 (dianiline) and others that are further processed via cytochrome P450 enzymes, primarily CYP2C8 .

The elimination of ombitasvir occurs mainly through fecal excretion (approximately 90% of the dose), with minimal renal excretion observed . Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Ombitasvir exerts its antiviral effects by binding to the NS5A protein of HCV, inhibiting its function in viral replication. This inhibition disrupts the assembly of viral particles and prevents the virus from effectively replicating within host cells. Studies have shown that ombitasvir demonstrates high potency across various HCV genotypes, making it a valuable component in combination therapies for hepatitis C .

The mechanism involves both direct binding to NS5A and potentially altering the protein's conformation, thereby impairing its role in the viral life cycle.

Physical and Chemical Properties Analysis

Physical Properties

Ombitasvir is typically presented as a white to off-white powder with good solubility in organic solvents but limited solubility in water. The melting point ranges around 150-160 °C, indicating stability under standard storage conditions.

Chemical Properties

  • Molecular Formula: C29H38N4O6C_{29}H_{38}N_{4}O_{6}
  • Molecular Weight: 518.64 g/mol
  • Solubility: Soluble in organic solvents; poorly soluble in water
  • Stability: Stable under dry conditions; sensitive to moisture

These properties are essential for formulation development and ensuring optimal bioavailability when administered to patients .

Applications

Scientific Uses

Ombitasvir is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often combined with other antiviral agents like paritaprevir and dasabuvir to enhance therapeutic effectiveness against multiple HCV genotypes.

Research continues into its potential applications in other viral infections or as part of combination therapies targeting different aspects of viral replication or resistance mechanisms . Additionally, ongoing studies aim to explore its pharmacokinetics and dynamics further to optimize dosing strategies for various patient populations.

Chemical Structure and Pharmacological Properties of Ombitasvir

Molecular Architecture and Stereochemical Configuration

Ombitasvir (ABT-267) is a complex symmetric molecule with a bis-imidazole core linked to pyrrolidine groups and terminated by tert-butylphenyl end caps. Its chemical formula is C₅₀H₆₇N₇O₈, with a molecular weight of 894.13 g/mol [5] [8] [10]. The structure features six chiral centers with an (S,S)-configuration at the central pyrrolidine linker, which is critical for binding to the hepatitis C virus (HCV) NS5A protein [1] [10]. X-ray crystallography confirms that the dimeric symmetry mimics the NS5A dimer interface, enabling high-affinity interactions [4]. The molecule adopts a linear topology with benzimidazole units connected via flexible pyrrolidine linkers, allowing conformational adaptation to the target protein’s hydrophobic cleft [1] [4].

Table 1: Key Structural Features of Ombitasvir

Structural ElementChemical DescriptionRole in Target Binding
Central CoreBis-imidazole-proline scaffoldDimeric symmetry for NS5A dimer interaction
Linker GroupsChiral pyrrolidine (S-configuration)Spatial orientation for optimal hydrogen bonding
End Caps4-tert-Butylphenyl moietiesHydrophobic pocket occupation and binding stabilization
Terminal GroupsCarbamate-protected amino acidsSolubility modulation and metabolic stability

Synthesis Pathways and Structural Optimization

The synthesis of ombitasvir employs a convergent strategy, involving separate preparation of the central bis-imidazole-pyrrolidine core and terminal carbamate-protected proline units, followed by peptide coupling [1] [10]. Key steps include:

  • Enantioselective pyrrolidine synthesis via asymmetric hydrogenation to establish the (S,S)-stereochemistry [1].
  • Suzuki-Miyaura cross-coupling to integrate benzimidazole units with the chiral pyrrolidine linker [1] [5].
  • Carbamate protection of proline termini using methyl chloroformate to prevent racemization [5].

Structural optimization focused on enhancing pan-genotypic coverage and overcoming resistance mutations. Initial lead compounds exhibited suboptimal potency against genotype 1a. Introducing the 4-tert-butylphenyl end cap improved potency >100-fold by filling a hydrophobic NS5A pocket [1] [6]. Modifying the linker length with pyrrolidine (instead of piperazine) reduced metabolic clearance while maintaining rigidity [1] [10]. These changes yielded ombitasvir’s picomolar efficacy against genotypes 1–5 [6] [10].

Structure-Activity Relationships (SAR) of NS5A Inhibitors

Ombitasvir’s SAR profile highlights the significance of symmetry, stereochemistry, and substituent bulk in NS5A inhibition:

  • Symmetry: Dimeric bis-imidazole scaffolds exhibit 10–100× higher potency than asymmetric analogs by stabilizing NS5A dimers [4] [10].
  • Stereochemistry: The natural (S)-configuration at pyrrolidine linkers is essential; inversion to (R) reduces potency >1,000-fold due to steric clashes [1] [4].
  • End-cap modifications: The 4-tert-butyl group enhances genotype 1a potency by interacting with Val/L28 residues. Smaller groups (e.g., methyl) diminish efficacy against resistance-associated variants (RAVs) like Y93H [1] [6].
  • Linker flexibility: Rigid pyrrolidine linkers improve resistance coverage compared to flexible alkyl chains, particularly against Q30E mutants [1] [4].

Table 2: Ombitasvir's Antiviral Activity Against HCV Genotypes

HCV GenotypeEC₅₀ (pM)Resistance-Associated Variants (RAVs)Fold Resistance
1a0.014–0.186M28V, Q30R, Y93C/S/H/N58 to >40,000
1b0.005–0.056L31V, Y93H243–500
2a0.82Nil
3a19.3A30K, Y93H150–250
4a1.71L28V, L30R20–50
6a366–415F28L, P29S5–10

Data derived from replicon assays in Huh-7 cells [6] [10].

Physicochemical Properties and Bioavailability

Ombitasvir is a BCS Class IV compound with poor aqueous solubility (<0.01 mg/mL) and high permeability [9]. Its physicochemical profile includes:

  • LogP: 7.7 (indicating high lipophilicity) [5] [10].
  • Protein binding: 99.9% bound to human plasma albumin, limiting free drug availability [2] [6].
  • Ionization: Two basic nitrogen atoms (pKa ~6.5) allow pH-dependent solubility, with improved dissolution at gastric pH [9].

Bioavailability challenges are addressed through amorphous solid dispersions (ASDs). A 5% drug-load ASD increases oral bioavailability to 8% in dogs by forming amorphous nanoprecipitates. Co-administration with permeation enhancers (e.g., lauroyl L-carnitine) boosts bioavailability to 78% by enhancing intestinal absorption and inhibiting efflux transporters [9]. Metabolism involves amide hydrolysis followed by CYP2C8-mediated oxidation, with 90.2% fecal excretion of unchanged drug [2] [7]. The elimination half-life is 21–25 hours, supporting once-daily dosing [2] [6].

Table 3: Physicochemical and Pharmacokinetic Parameters

PropertyValueMethod/Notes
Water Solubility<0.01 mg/mLBCS Class IV [9]
LogP7.7High lipophilicity [5] [10]
Plasma Protein Binding99.9%Albumin binding [2] [6]
Bioavailability (Rat)~2% (neat crystal); 78% (with PEs)Lauroyl L-carnitine enhances absorption [9]
MetabolismAmide hydrolysis → CYP2C8 oxidationMajor metabolites inactive [2] [7]
Elimination Half-life21–25 hoursSupports once-daily dosing [2] [6]

Properties

CAS Number

1258226-87-7

Product Name

Ombitasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C50H67N7O8

Molecular Weight

894.1 g/mol

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO.

Synonyms

ABT-267; ABT267; ABT 267; Ombitasvir; Viekira Pak.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.